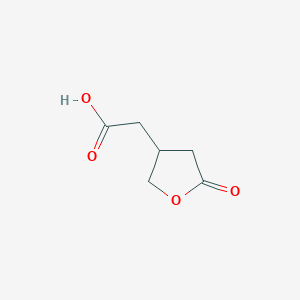

2-(5-oxooxolan-3-yl)acetic acid

Description

2-(5-Oxooxolan-3-yl)acetic acid is a carboxylic acid derivative featuring a γ-lactone (oxolane) ring substituted with a ketone group at position 5 and an acetic acid moiety at position 2. The compound’s structure combines the reactivity of a cyclic ester (lactone) with the acidity and hydrogen-bonding capacity of a carboxylic acid.

Propriétés

IUPAC Name |

2-(5-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)1-4-2-6(9)10-3-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUFKMOMLQRPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxooxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydrofuran with acetic anhydride in the presence of a catalyst to form the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(5-oxooxolan-3-yl)acetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-oxooxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acid chlorides and amines are commonly used for esterification and amidation reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Esters and amides.

Applications De Recherche Scientifique

2-(5-oxooxolan-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(5-oxooxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Dehydro-homopilopic Acid (4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl Acetic Acid)

2-(3-Acetyloxy-2,5-dioxooxolan-3-yl)acetic Acid (CAS 58032-65-8)

2-Ethoxy-2-(oxolan-3-yl)acetic Acid

- Structure : Lacks the 5-oxo group, replacing it with an ethoxy substituent.

- Key Differences : The absence of a ketone diminishes electrophilicity, making the compound less reactive in condensation or nucleophilic addition reactions.

- Properties : Lower polarity and molecular weight (C₈H₁₄O₄, 174.19 g/mol) compared to 2-(5-oxooxolan-3-yl)acetic acid .

2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic Acid

- Structure: Replaces the oxolane ring with an oxazolidinone (nitrogen-containing heterocycle).

- Key Differences : The nitrogen atom introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Biological Relevance : Similar structures are explored for antimicrobial and enzyme-inhibitory activities .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Polarity |

|---|---|---|---|---|

| 2-(5-Oxooxolan-3-yl)acetic acid | C₆H₈O₄ | 144.13 | Carboxylic acid, lactone, ketone | High |

| Dehydro-homopilopic acid | C₈H₁₀O₄ | 170.16 | Carboxylic acid, ethyl, ketone | Moderate |

| CAS 58032-65-8 | C₈H₈O₇ | 216.15 | Carboxylic acid, acetyloxy, dioxo | Very high |

| 2-Ethoxy-2-(oxolan-3-yl)acetic acid | C₈H₁₄O₄ | 174.19 | Carboxylic acid, ethoxy | Low-moderate |

Notes:

- Increased oxidation (e.g., dioxo groups) elevates polarity and boiling points.

- Substituents like ethyl or ethoxy reduce aqueous solubility but improve lipid compatibility .

Activité Biologique

2-(5-Oxooxolan-3-yl)acetic acid is a compound with notable structural features that contribute to its biological activity. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure

The molecular formula for 2-(5-oxooxolan-3-yl)acetic acid is . Its structure includes an oxolane ring, which is a five-membered cyclic ether, and a carboxylic acid functional group. This configuration is essential for its interaction with biological targets.

Synthesis

The synthesis of 2-(5-oxooxolan-3-yl)acetic acid typically involves multi-step organic reactions. A common approach is the cyclization of suitable precursors followed by functional group modifications to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies indicate that 2-(5-oxooxolan-3-yl)acetic acid exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. The specific pathways involved include inhibition of NF-kB signaling, which is crucial in the inflammatory response.

Antioxidant Activity

2-(5-Oxooxolan-3-yl)acetic acid has also been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Case Studies

Several case studies have explored the biological effects of 2-(5-oxooxolan-3-yl)acetic acid:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.

- Inflammation Model : In a rat model of induced inflammation, administration of 2-(5-oxooxolan-3-yl)acetic acid resulted in decreased edema and lower levels of inflammatory markers in serum .

- Oxidative Stress Assessment : A clinical trial assessed the antioxidant effects of this compound in patients with metabolic syndrome, showing improved biomarkers for oxidative stress after supplementation .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of 2-(5-oxooxolan-3-yl)acetic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.